N-cyclohexylacrylamide

Thermoresponsive Polymers LCST/UCST Phase Behavior Stimuli-Responsive Materials

N-Cyclohexylacrylamide (NCA, CAS 3066-72-6) is the N-substituted acrylamide of choice when efficient LCST-type phase transitions are required at low comonomer levels (≈25 mol%) versus N-tert-butylacrylamide (≈50 mol%). Its logP of 1.51 and Q‑e parameters (0.67, 0.68) enable rational copolymer design. NCA‑based hydrogels achieve 76.1% BSA separation and 89.4% DPPH scavenging. For smart coatings, drug delivery, or bioseparation matrices, this monomer delivers quantifiable performance advantages.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 3066-72-6
Cat. No. B3051040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexylacrylamide
CAS3066-72-6
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1CCCCC1
InChIInChI=1S/C9H15NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2,8H,1,3-7H2,(H,10,11)
InChIKeyPMJFVKWBSWWAKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexylacrylamide (CAS 3066-72-6): Technical Specifications and Core Properties for Polymer Science Procurement


N-cyclohexylacrylamide (NCA, CAS 3066-72-6) is an N-substituted acrylamide monomer with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . The compound features a cyclohexyl substituent on the amide nitrogen, which confers distinct hydrophobic character compared to unsubstituted acrylamide, as reflected by its calculated partition coefficient (logP) of approximately 1.51 [1]. NCA is a white crystalline solid with a reported melting point range of 113–114 °C . The compound undergoes free-radical polymerization and copolymerization, serving as a versatile building block for hydrophobic modified polymers, thermoresponsive materials, and functional hydrogels [1].

Why Generic Substitution of N-Cyclohexylacrylamide with Alternative N-Substituted Acrylamides Fails in Thermoresponsive and Copolymer Applications


N-substituted acrylamides cannot be freely interchanged in polymer formulations due to substantial differences in hydrophobic character, steric bulk, and hydrogen-bonding capacity. These molecular parameters directly govern critical polymer properties including thermoresponsive phase transition type, transition temperature, hysteresis width, and monomer reactivity ratios during copolymerization [1]. For instance, the cyclohexyl substituent of NCA (logP 1.51) provides a distinctly different hydrophobic contribution compared to N-tert-butylacrylamide (logP 0.87) or N-isopropylacrylamide, leading to fundamentally different phase behavior in aqueous media [1]. Similarly, the reactivity ratios of NCA with common comonomers differ significantly from those of other N-substituted acrylamides, altering copolymer sequence distribution and ultimately affecting material performance [2]. The quantitative evidence presented below substantiates that substitution of NCA with less hydrophobic or sterically different N-substituted acrylamides will produce materials with divergent thermoresponsive profiles, copolymer architectures, and biological activities.

N-Cyclohexylacrylamide (CAS 3066-72-6): Quantitative Differential Evidence Against Closest Structural Analogs


Superior Hydrophobic Contribution (logP 1.51) of N-Cyclohexylacrylamide Enables Lower Molar Incorporation for LCST Phase Transition Induction Compared to N-tert-Butylacrylamide

In polymethacrylamide copolymers, the incorporation of hydrophobic N-substituted acrylamide comonomers induces thermoresponsive phase transitions. N-cyclohexylacrylamide (logP 1.51) requires only approximately 25 mol% incorporation to convert the broad UCST-type transition of polymethacrylamide into LCST-type transitions with very narrow hysteresis in water and PBS buffer [1]. In contrast, the less hydrophobic N-tert-butylacrylamide (logP 0.87) requires approximately 50 mol% incorporation to achieve a comparable phase transition conversion [1].

Thermoresponsive Polymers LCST/UCST Phase Behavior Stimuli-Responsive Materials

N-Cyclohexylacrylamide Exhibits Distinct Monomer Reactivity Ratios (r1 = 0.37, r2 = 1.77) with n-Butyl Acrylate, Enabling Controlled Copolymer Sequence Architecture

The copolymerization behavior of N-cyclohexylacrylamide (NCHA) with n-butyl acrylate (BA) was quantitatively characterized, yielding monomer reactivity ratios of r1 (NCHA) = 0.37 and r2 (BA) = 1.77 as determined by the Fineman-Ross method [1]. The product r1·r2 = 0.65 indicates a tendency toward random copolymerization but with a clear preference for BA incorporation. The Q and e values for NCHA were determined as Q = 0.67 and e = 0.68, providing quantitative parameters for predicting copolymerization behavior with other vinyl monomers [1].

Copolymerization Kinetics Monomer Reactivity Ratios Sequence-Controlled Polymers

N-Cyclohexylacrylamide Monomer Demonstrates Cytotoxic Activity Against HeLa Cancer Cell Line (Qualitative Assessment)

N-cyclohexylacrylamide (NCA) monomer was evaluated for cytotoxic activity against the HeLa cervical cancer cell line, demonstrating antiproliferative effects [1]. Molecular docking studies further indicated that NCA can interact with cancer-related proteins including BCL-2, BCL-W, MCl-1, AKT, BRAF, CDK2, VEGFR, EGFR, PARP1, and CDK6, suggesting potential as a lead compound for anticancer drug development [1].

Anticancer Monomers Cytotoxicity Screening Drug Lead Discovery

N-Cyclohexylacrylamide-Based Hydrogels Achieve 76.1% Bovine Serum Albumin (BSA) Adsorption Capacity at pH 5.0

Ionic liquid-based hydrogels synthesized from N-cyclohexylacrylamide and AMPS (2-acrylamido-2-methylpropanesulfonic acid) demonstrated maximum bovine serum albumin (BSA) protein separation efficiency of 76.1% at pH 5.0 at room temperature [1]. The hydrogels also exhibited 89.44% antioxidant activity as measured by DPPH radical scavenging assay and showed antimicrobial and anthelmintic activities [1].

Protein Separation Hydrogel Adsorbents Bioseparation Materials

Procurement-Relevant Application Scenarios for N-Cyclohexylacrylamide (CAS 3066-72-6) Based on Quantitative Evidence


Design of Thermoresponsive Polymers with Tunable LCST/UCST Phase Behavior

Researchers developing stimuli-responsive polymers for drug delivery, biosensing, or smart coatings should select N-cyclohexylacrylamide over less hydrophobic N-substituted acrylamides when efficient induction of LCST-type phase transitions at low comonomer incorporation is required. The logP value of 1.51 enables LCST behavior at approximately 25 mol% incorporation in polymethacrylamide copolymers, compared to approximately 50 mol% required for N-tert-butylacrylamide (logP 0.87) [1]. This differential efficiency allows preservation of the parent polymer's mechanical and chemical properties while achieving desired thermoresponsiveness with lower hydrophobic comonomer content.

Rational Copolymer Design Using Established Reactivity Ratios

Polymer chemists synthesizing copolymers of N-cyclohexylacrylamide with acrylate or methacrylate comonomers can leverage the experimentally determined monomer reactivity ratios (r1 = 0.37 for NCHA with n-butyl acrylate) and Q-e parameters (Q = 0.67, e = 0.68) to predict copolymer composition, sequence distribution, and mean sequence length [1]. These quantitative parameters enable rational selection of monomer feed ratios and polymerization conditions to achieve targeted material properties, reducing experimental iteration and accelerating materials development timelines.

Development of Protein Adsorption and Bioseparation Hydrogels

Researchers developing hydrogel-based adsorbents for protein purification should consider N-cyclohexylacrylamide as a hydrophobic monomer component. Copolymer hydrogels containing NCA and AMPS demonstrate 76.1% BSA separation efficiency at pH 5.0, with additional antimicrobial, antifungal, and antioxidant (89.44% DPPH scavenging) activities [1]. These multifunctional properties make NCA-based hydrogels particularly suitable for bioseparation applications requiring both high protein binding capacity and resistance to microbial contamination.

Bioactive Monomer for Anticancer Polymer and Small-Molecule Research

Investigators exploring bioactive polymers or small-molecule drug leads may find value in N-cyclohexylacrylamide's demonstrated antiproliferative activity against HeLa cancer cells and its molecular docking interactions with cancer-related protein targets including BCL-2, AKT, BRAF, CDK2, VEGFR, and EGFR [1]. While quantitative IC50 data are not available in the accessible literature, the qualitative evidence supports NCA's utility as a bioactive monomer distinct from conventional inert acrylamide building blocks, warranting further investigation in drug delivery and anticancer polymer applications.

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